molecular formula C9H7N5O B8548483 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B8548483
M. Wt: 201.18 g/mol
InChI Key: XCQKTWFSHCUNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a pyrrolopyridine moiety fused with an oxadiazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrrolopyridine moiety can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using suitable boronic acids or stannanes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .

Mechanism of Action

The mechanism of action of 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the pyrrolopyridine and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

IUPAC Name

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H7N5O/c10-9-14-13-8(15-9)6-4-12-7-5(6)2-1-3-11-7/h1-4H,(H2,10,14)(H,11,12)

InChI Key

XCQKTWFSHCUNKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2C3=NN=C(O3)N)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

360.8 mg of cyanogen bromide is added dropwise with stirring to a mixture of 500 mg of 1-(1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide, 1.192 g of sodium hydrogencarbonate in 50 ml of water and 5 ml of DMF. The reaction mixture starts to foam, and a fine precipitate forms. This is filtered off with suction after 2 hours and dried, giving 450 mg of 5-(1H-pyrrolo[2,3-b]-pyridin-3-yl)-1,3,4-oxadiazol-2-ylamine (yield: 78.8%); MS-FAB (M+H+)=202.2; Rf (polar method): 1.00 min;
Quantity
360.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.192 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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